Physicochemical properties of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hcl
Physicochemical properties of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hcl
Topic: Physicochemical properties of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate HCl Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
Advanced Characterization & Application Guide for Non-Proteinogenic Scaffolds[1]
Executive Summary
Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride represents a specialized class of non-proteinogenic amino acid derivatives, specifically the
This guide provides a rigorous analysis of its physicochemical behavior, synthesis logic, and handling protocols, designed to support high-fidelity drug development workflows.
Chemical Identity & Structural Analysis[1][2][3]
This compound acts as a bifunctional building block: it possesses a reactive amine for peptide coupling and an aryl bromide handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it a versatile "lynchpin" in divergent synthesis.
| Property | Specification |
| IUPAC Name | Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride |
| Common Name | (5-Bromo-2-pyridyl)glycine ethyl ester HCl |
| Molecular Formula | |
| Molecular Weight | 259.10 (Free Base) / 295.56 (HCl Salt) |
| Core Scaffold | |
| Key Functional Groups | Primary Amine (Salt), Ethyl Ester, 5-Bromo-Pyridine |
| Chirality | Racemic (unless resolved); contains 1 stereocenter at |
Structural Logic
The 5-bromopyridine ring is significantly less basic than a standard pyridine due to the inductive electron-withdrawing effect (-I) of the bromine atom.[1] This reduces the pKa of the pyridine nitrogen, preventing interference during standard amide coupling reactions targeting the aliphatic
Physicochemical Profile
Solid-State Properties[1]
-
Appearance: White to off-white crystalline powder.[1]
-
Hygroscopicity: Moderate.[1] As a hydrochloride salt of an ester, it is prone to moisture uptake, which can catalyze hydrolysis.
-
Melting Point: Typically high (
C with decomposition) characteristic of amino acid salts, though specific polymorphs may vary.
Solution Properties & Stability[1]
-
Solubility:
-
High: Water, DMSO, Methanol (due to ionic character).
-
Low: Dichloromethane, Hexanes, Toluene.
-
-
Acidity (pKa):
- -Ammonium group: ~7.0–7.5 (Lower than typical amino acids (~9.[1]0) due to the electron-withdrawing heteroaryl ring).
-
Pyridine Nitrogen: ~2.0–2.5 (Suppressed basicity).
Stability & Degradation Pathways
The compound faces two primary stability risks in solution: Ester Hydrolysis and Racemization .[1] The electron-deficient pyridine ring increases the acidity of the
Figure 1: Primary degradation pathways.[2][3] The electron-withdrawing pyridine ring accelerates racemization at basic pH.[1]
Synthesis & Purification Workflow
For research scale, the Strecker Synthesis is the most robust route to access this scaffold, starting from the commercially available aldehyde.[1]
Protocol: Modified Strecker Route
-
Imine Formation: Condense 5-bromo-2-pyridinecarboxaldehyde with an amine source (e.g., ammonia or benzylamine) and a cyanide source (TMSCN).[1]
-
Hydrolysis: Acidic hydrolysis of the
-aminonitrile yields the amino acid.[1] -
Esterification: Treatment with Thionyl Chloride (
) in Ethanol converts the acid to the ethyl ester HCl salt.[1]
Critical Process Parameters (CPP)
-
Temperature Control: The esterification is exothermic.[1]
must be added at 0°C to prevent byproduct formation.[1] -
Moisture Control: Strictly anhydrous ethanol is required to drive the equilibrium toward the ester.[1]
Figure 2: Synthetic workflow from aldehyde precursor to final ester hydrochloride.
Handling, Storage, & Safety
Storage Conditions
-
Temperature: -20°C (Long-term) or 2-8°C (Short-term).[1]
-
Atmosphere: Store under Argon or Nitrogen.[1] The HCl salt is hygroscopic; moisture absorption leads to "clumping" and eventual ester hydrolysis.[1]
-
Container: Amber glass vials (protects the aryl bromide from potential photolytic dehalogenation).[1]
Analytical Characterization (QC)
To validate batch integrity, use the following markers:
-
HPLC: C18 Column, Gradient 5% -> 95% ACN/Water (+0.1% TFA).[1]
-
Impurity Watch: Look for the "free acid" peak (hydrolysis product) eluting earlier than the ester.
-
-
1H NMR (
or ):
Applications in Drug Discovery[5][8][9][10][11]
This scaffold is a "privileged structure" in medicinal chemistry, often used to synthesize:
-
Peptidomimetics: Replacing Phenylalanine or Phenylglycine residues to improve solubility and metabolic stability (reducing CYP450 metabolism via the pyridine nitrogen).[1]
-
Kinase Inhibitors: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases.[1]
-
Macrocyclic Drugs: Used as a tethering point.[1] The bromine allows for late-stage diversification via cross-coupling to close macrocyclic rings.[1]
Mechanistic Insight: The "Beyond Rule of 5" (bRo5) Enabler
In "Beyond Rule of 5" drug design, solubility is often the bottleneck. Replacing a lipophilic phenyl ring with this pyridine analog lowers LogP and provides a handle (the amine) for solubilizing groups, while the bromine allows for modular expansion into chemical space not accessible by standard amino acids.
References
-
Chemical Identity & Analog Data: PubChem. 2-Amino-5-bromopyridine (Substructure Analysis). National Library of Medicine.[1] Available at: [Link]
- Synthetic Methodology:Synthesis of alpha-aryl glycines via Strecker Reaction. Organic Chemistry Portal. (General methodology reference).
-
Related Patent Literature: European Patent Office.[1] Amino Acid Active Ester and Salt Thereof (EP 4534524 A1). (Identifies tert-butyl analog CAS 1344711-32-5).[1][3] Available at: [Link]
